molecular formula C15H17N3O2 B8800785 Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B8800785
M. Wt: 271.31 g/mol
InChI Key: XTDKROFPZSQJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-20-15(19)14-13-10-17(7-8-18(13)11-16-14)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

XTDKROFPZSQJRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CN(CCN2C=N1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The chloride, Intermediate 1E (0.97 g, 3.15 mmol) was dissolved in acetonitrile (30 mL) and TEA (1.77 mL, 12.62 mmol) was added drop wise. The resulting mixture was stirred at 80° C. under nitrogen overnight. The mixture was allowed to cool, was filtered and the filtrate was concentrated. The residue was partitioned between DCM and saturated NaHCO3 solution and the phases were separated. The aqueous phase was further extracted with DCM and combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated. The crude residue was purified using normal phase chromatography, eluting with a 0-40% methanol/DCM gradient to provide product Intermediate 1F (0.58 g, 66%) as a brown solid.
Quantity
0 (± 1) mol
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reactant
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Intermediate 1E
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0.97 g
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30 mL
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solvent
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[Compound]
Name
TEA
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

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COC(=O)c1[nH]cnc1CN(CCCl)Cc1ccccc1
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Synthesis routes and methods III

Procedure details

TEA (28.66 mmol, 4 equiv.) was added at 0° C. to a solution of methyl 4-((benzyl(2-chloroethyl)amino)methyl)-1H-imidazole-5-carboxylate (7.16 mmol, 1 equiv.) in acetonitrile (50 ml). The resulting mixture was heated for 16 h at 80° C. It was then cooled and filtered, and the filtrate was concentrated in vacuo. The crude product was taken up in DCM and sat. sodium hydrogen carbonate solution, and the organic phase was dried and concentrated in vacuo. The resulting crude product was purified by column chromatography (silica gel, 5% MeOH in DCM), and the desired product was thus obtained in the form of a brown solid. Yield: 64%
[Compound]
Name
TEA
Quantity
28.66 mmol
Type
reactant
Reaction Step One
Name
methyl 4-((benzyl(2-chloroethyl)amino)methyl)-1H-imidazole-5-carboxylate
Quantity
7.16 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

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